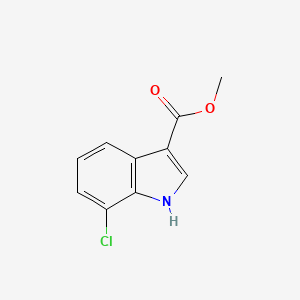

甲酸甲酯 7-氯-1H-吲哚-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 7-chloro-1H-indole-3-carboxylate” is a derivative of indole . The indole moiety is a well-known framework in many natural products and synthetic pharmaceuticals . It is an important heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives like “Methyl 7-chloro-1H-indole-3-carboxylate” often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, which results in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of “Methyl 7-chloro-1H-indole-3-carboxylate” is similar to other indole derivatives. It includes a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes to the aromaticity of the indole nucleus .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, they can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .科学研究应用

药物开发中的合成和中间体

- 7-氯-1H-吲哚-3-羧酸甲酯是合成各种药物化合物的关键中间体。例如,它已被用于合成用于 HIV 非核苷逆转录酶的磷吲哚抑制剂,表明其在抗病毒药物开发中的潜在应用 (Mayes 等,2010)。

与其他化学实体的反应

- 该化合物经历有趣的化学反应,例如在用特定试剂处理时转化为各种酯和衍生物。例如,已经研究了它与 N-溴代琥珀酰亚胺的反应,这与开发新的化学实体有关 (Irikawa 等,1989)。

在催化中的应用

- 它参与催化过程,例如使用 Cu(II) 进行交叉脱氢偶联,表明它在促进某些类型的化学反应中的作用 (Akbari & Faryabi,2023)。

结构研究和分子对接

- 已经合成并对 7-氯-1H-吲哚-3-羧酸甲酯衍生物进行了结构研究,包括分子对接研究以了解它们与靶蛋白的相互作用。此类研究对于药物设计和开发至关重要 (Ganga Reddy 等,2022)。

实验和理论研究

- 该化合物已成为实验和理论研究的主题,例如 DFT(密度泛函理论)分析,以了解其电子结构和分子性质。这对于预测其在各种化学环境中的行为非常重要 (Srivastava 等,2017)。

潜在的抗癌应用

- 7-氯-1H-吲哚-3-羧酸甲酯衍生物已显示出在抗癌活性方面的潜力。例如,一些衍生物已证明对各种肿瘤细胞系具有显着的细胞毒性,突出了其在癌症治疗研究中的潜力 (Hu 等,2014)。

新型分析探针的开发

- 该化合物的衍生物已被探索为研究局部环境(例如蛋白质结构分析)的灵敏红外探针。此应用对于理解生化相互作用和动力学至关重要 (Liu 等,2020)。

安全和危害

未来方向

The future directions for “Methyl 7-chloro-1H-indole-3-carboxylate” and other indole derivatives include the investigation of novel methods of synthesis . There is also a growing interest in exploring the diverse biological activities of indole derivatives and their potential therapeutic applications .

属性

IUPAC Name |

methyl 7-chloro-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAGUMGLNICZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)

![5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile](/img/structure/B2672429.png)

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2672431.png)

![Methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2672435.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2672438.png)

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2672442.png)

![N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2672445.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2672447.png)